EG00229

Angiogenesis VEGF Signaling Receptor Selectivity

EG00229 is the only small‑molecule probe that cleanly blocks VEGF‑A/NRP1 co‑receptor function without confounding VEGFR1/2 kinase inhibition. Unlike EG01377, it uniquely induces NRP1‑dependent vascular permeability, enabling dissection of barrier disruption pathways. Validated in HBV internalization and CendR peptide displacement assays, it serves as an essential reference standard for medicinal chemistry campaigns optimizing NRP1 inhibitors. Specify EG00229 for unambiguous NRP1‑mechanistic studies. Bulk quantities available; request a quote.

Molecular Formula C17H19N7O5S3
Molecular Weight 497.6 g/mol
Cat. No. B560309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEG00229
SynonymsN2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine
Molecular FormulaC17H19N7O5S3
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20)/t11-/m0/s1
InChIKeyZWWMEDURALZMEV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EG00229 Neuropilin-1 Antagonist: Scientific Overview and Procurement Relevance


EG00229 (CAS 1210945-69-9) is a synthetic small-molecule antagonist of neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor A (VEGF-A) [1]. It selectively inhibits the binding of VEGF-A to the b1 domain of NRP1 with an IC50 of 3 μM, and has no effect on VEGF-A binding to the related receptors VEGFR-1 and VEGFR-2 [2]. This compound serves as the prototype for a class of NRP1 inhibitors and is used in research to probe NRP1-mediated angiogenesis, viral entry, and immune modulation [3].

EG00229 Substitution Risks: Why In-Class NRP1 Antagonists Are Not Interchangeable


While multiple NRP1 antagonists exist, their selectivity profiles, binding modes, and functional effects differ substantially, precluding simple substitution. For example, the related compound EG01377 exhibits approximately 2.3-fold higher binding affinity (Kd = 1.32 μM) than EG00229 (IC50 = 3 μM) for the b1 domain, but also potently binds the a1 domain (IC50 = 609 nM), altering its functional profile [1]. More critically, EG00229 uniquely induces vascular permeability through NRP1 agonism, a counter-intuitive effect not observed with EG01377, while other agents like NRPa-308 show distinct NRP1/NRP2 selectivity ratios [2][3]. These divergent pharmacological properties necessitate compound-specific selection based on the precise research question, not just the target class.

EG00229 Differentiated Performance: Quantitative Evidence Against Key Comparators


EG00229 Exhibits Unique VEGFR1/VEGFR2 Selectivity Profile Compared to Pan-RTK Inhibitors

EG00229 demonstrates a high degree of target selectivity: it inhibits VEGF-A binding to NRP1 with an IC50 of 3 μM, but shows no measurable inhibition of VEGF-A binding to VEGFR-1 or VEGFR-2 [1]. This contrasts with multi-targeted receptor tyrosine kinase (RTK) inhibitors like sunitinib, which potently inhibit VEGFR2 and PDGFR with IC50 values in the low nanomolar range, leading to broad anti-angiogenic and off-target effects [2].

Angiogenesis VEGF Signaling Receptor Selectivity

EG00229 Inhibits HBV Entry with In Vivo Validation, a Niche Not Addressed by EG01377 or NRPa-308

EG00229 has been shown to disrupt the NRP1-preS1 interaction, a key step in hepatitis B virus (HBV) entry, leading to significant inhibition of HBV infection both in vitro and in human liver-chimeric mice [1]. This antiviral mechanism is distinct from its anti-angiogenic function and has not been reported for the more potent analog EG01377 or the broader NRP1/2 antagonist NRPa-308, which are primarily characterized in cancer models [2][3].

HBV Infection Viral Entry Host Factor Targeting

EG00229 Acts as a Weaker SARS-CoV-2 Spike Binding Inhibitor Compared to Novel Synthetic Compounds

EG00229 inhibits the binding of the SARS-CoV-2 spike protein CendR motif to NRP1, a mechanism validated experimentally [1]. However, a 2022 study identified two novel small-molecule inhibitors from a virtual screen that displayed stronger inhibition of spike-NRP1 binding than EG00229 in an in vitro assay, with one compound (C2) showing ~2.5-fold greater potency [2]. Additionally, computational studies indicate the analog EG01377 has higher predicted binding affinity for the NRP1 CendR pocket than EG00229 [3].

COVID-19 SARS-CoV-2 Viral Entry Inhibition

EG00229 Paradoxically Induces Vascular Permeability via NRP1 Agonism, a Unique Liability Among NRP1 Antagonists

In contrast to its anti-angiogenic effects, EG00229 was found to increase vascular leakage in perfused retinal explants and primary brain endothelial cell monolayers, an effect that occurred both alone and with VEGF164 [1]. This permeability induction is NRP1-dependent and involves activation of p38 MAP kinase and SRC family kinase pathways, mimicking VEGF164-induced signaling [1]. This is a unique finding for EG00229; the analog EG01377, for instance, has not been reported to share this property and is instead characterized solely by its anti-angiogenic and anti-migratory effects [2].

Vascular Biology Endothelial Permeability Drug Safety Pharmacology

EG00229 Optimal Use Cases: Research Applications Guided by Empirical Evidence


Elucidating NRP1-Specific Signaling Pathways in Angiogenesis Without VEGFR Crosstalk

Utilize EG00229 in endothelial cell assays (e.g., HUVECs) to specifically block the NRP1 co-receptor function of VEGF-A165 while leaving VEGFR1 and VEGFR2 signaling intact. This allows for clean dissection of NRP1's unique contribution to endothelial migration, tube formation, and downstream signaling (e.g., p38 MAPK activation) without confounding direct VEGFR kinase inhibition [1]. This is in contrast to using broad-spectrum inhibitors like sunitinib, which would simultaneously block VEGFR2 and other RTKs.

Investigating NRP1 as a Host Factor for HBV Entry in Virology Research

Employ EG00229 as a validated chemical probe to study the NRP1-preS1-NTCP interaction network essential for HBV internalization. Pre-treatment of HepG2-NTCP cells or human liver-chimeric mice with EG00229 significantly reduces HBV infection markers, confirming NRP1's role as a host dependency factor [2]. This application is unique to EG00229 among currently available small-molecule NRP1 antagonists, as EG01377 and NRPa-308 lack published data in this context.

Probing NRP1-Dependent Paracellular Permeability Mechanisms in Neurovascular Biology

Use EG00229 as a unique tool to induce NRP1-dependent vascular leakage in ex vivo retinal explants or in vitro brain endothelial monolayers. This property, not shared by EG01377, allows researchers to study the molecular events (e.g., p38 MAPK/SFK phosphorylation, junctional remodeling) that lead to barrier disruption, providing insights into neurovascular pathologies and potential therapeutic targets [3]. This is a high-value research use case for understanding NRP1's paradoxical role in permeability.

Serving as a Reference Benchmark for Next-Generation NRP1 Inhibitor Development

Use EG00229 as a well-characterized reference standard in in vitro assays (e.g., CendR peptide displacement, spike protein binding) to benchmark the potency and selectivity of newly developed NRP1 antagonists. Its known limitations (e.g., weaker potency than EG01377, permeability induction liability) provide a clear comparator for demonstrating improved profiles in novel compounds [4]. This is a common practice in medicinal chemistry campaigns aimed at optimizing NRP1 inhibitors for cancer, viral entry, or other indications.

Quote Request

Request a Quote for EG00229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.